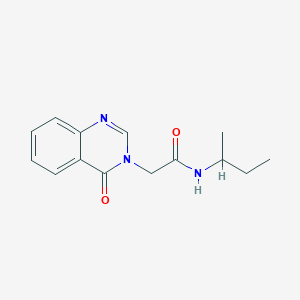
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities. MPP is a synthetic compound that can be prepared using various methods.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has been extensively studied for its potential applications in various research fields. One of the significant applications of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is in the field of medicinal chemistry. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities.
Mécanisme D'action
The exact mechanism of action of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is not fully understood. However, it is believed that 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol acts by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is easy to synthesize, and its purity can be increased using recrystallization. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has also been found to exhibit high stability, which makes it suitable for long-term experiments. However, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has some limitations, such as its solubility in water, which limits its use in aqueous solutions.
Orientations Futures
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has several potential future directions for research. One of the significant future directions is in the field of drug discovery. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic activities, which makes it a potential candidate for the development of new drugs. Another future direction is in the field of nanotechnology. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can be used as a precursor for the synthesis of nanoparticles, which can be used in various applications, such as drug delivery and imaging.
Conclusion:
In conclusion, 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is a synthetic compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various research fields. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. The exact mechanism of action of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting the production of prostaglandins. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has several advantages for lab experiments, but it also has some limitations. 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol has several potential future directions for research, including drug discovery and nanotechnology.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOONFMMUBTIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4441328.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide](/img/structure/B4441330.png)
![3-amino-N-(2,6-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441337.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide](/img/structure/B4441341.png)
![4-(4-benzyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441349.png)
![N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441353.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4441361.png)
![N-butyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441368.png)
![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441369.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4441382.png)
![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4441422.png)
